molecular formula C32H54O4 B12582522 Diethyl 3,5-didecylbenzene-1,2-dicarboxylate CAS No. 637766-29-1

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate

Cat. No.: B12582522
CAS No.: 637766-29-1
M. Wt: 502.8 g/mol
InChI Key: SBPUIZIBYFGZAE-UHFFFAOYSA-N
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Description

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate is an organic compound with a complex structure characterized by two decyl chains attached to a benzene ring, which is further substituted with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,5-didecylbenzene-1,2-dicarboxylate typically involves the esterification of 3,5-didecylbenzene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The decyl chains can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: 3,5-didecylbenzene-1,2-dicarboxylic acid.

    Reduction: Diethyl 3,5-didecylbenzene-1,2-dicarbinol.

    Substitution: Various substituted benzene derivatives depending on the substituent used.

Scientific Research Applications

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Used as a plasticizer in the production of flexible polymers and as an additive in lubricants to improve their performance.

Mechanism of Action

The mechanism of action of diethyl 3,5-didecylbenzene-1,2-dicarboxylate involves its interaction with lipid membranes due to its hydrophobic decyl chains. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the ester groups can undergo hydrolysis in biological systems, releasing the active carboxylic acid derivatives that can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl pyrrole-2,5-dicarboxylate:

    Diethyl 3,5-dicarboxylate-1,4-dihydropyridine: Known for its use in the synthesis of calcium channel blockers.

    Diethyl azulene-1,3-dicarboxylate:

Uniqueness

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate is unique due to its long decyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring lipophilic interactions, such as in drug delivery systems and as plasticizers in polymers.

Properties

CAS No.

637766-29-1

Molecular Formula

C32H54O4

Molecular Weight

502.8 g/mol

IUPAC Name

diethyl 3,5-didecylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C32H54O4/c1-5-9-11-13-15-17-19-21-23-27-25-28(24-22-20-18-16-14-12-10-6-2)30(32(34)36-8-4)29(26-27)31(33)35-7-3/h25-26H,5-24H2,1-4H3

InChI Key

SBPUIZIBYFGZAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C(=C1)C(=O)OCC)C(=O)OCC)CCCCCCCCCC

Origin of Product

United States

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